molecular formula C4H3BrF2N2 B1519084 4-Bromo-1-(difluoromethyl)-1H-pyrazole CAS No. 956477-67-1

4-Bromo-1-(difluoromethyl)-1H-pyrazole

Cat. No. B1519084
M. Wt: 196.98 g/mol
InChI Key: YZFOWGPIDPASFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Bromo-1-(difluoromethyl)-1H-pyrazole” is a chemical compound with the molecular weight of 196.98 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical among others .


Molecular Structure Analysis

The IUPAC name for this compound is 4-bromo-1-(difluoromethyl)-1H-pyrazole . The InChI code for this compound is 1S/C4H3BrF2N2/c5-3-1-8-9(2-3)4(6)7/h1-2,4H .


Physical And Chemical Properties Analysis

The compound “4-Bromo-1-(difluoromethyl)-1H-pyrazole” has a molecular weight of 196.98 . It is stored at ambient temperature . The physical form of this compound is liquid .

Scientific Research Applications

Structure and Tautomerism

Research has explored the structure and tautomerism of 4-bromo substituted 1H-pyrazoles, finding that the tautomer present in both the solid state and solution is predominantly the 3-bromo one. These studies provide insights into the molecular behavior of such compounds, which is crucial for their application in synthesis and material science S. Trofimenko et al., 2007.

Catalysis

The copper-catalyzed synthesis of 4-trifluoromethyl pyrazoles demonstrates the utility of bromo and difluoromethyl substituted pyrazoles in regioselective cycloaddition reactions, leading to compounds with potential applications in pharmaceuticals and agrochemicals Jiaqing Lu et al., 2019.

Material Science

The study of palladium(II) complexes of pyrazolated thio/selenoethers, derived from 4-bromo-1-(2-chloroethyl)-1H-pyrazole, reveals their potential as catalysts in Suzuki-Miyaura coupling reactions and as precursors for nano-materials, highlighting the versatility of 4-bromo pyrazoles in the development of new materials K. Sharma et al., 2013.

Drug Discovery

Research into the synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidines, which includes derivatives of 4-bromo pyrazoles, emphasizes their relevance in targeting specific mutant forms of proteins, such as the Bcr-Abl T315I mutant. This highlights the role of 4-bromo substituted pyrazoles in the development of targeted therapies M. Radi et al., 2013.

Chemistry and Synthesis

The directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole presents a convenient approach to vicinally disubstituted pyrazoles, illustrating the importance of 4-bromo substituted pyrazoles in synthetic chemistry for constructing complex molecular architectures G. Heinisch et al., 1990.

Safety And Hazards

The compound “4-Bromo-1-(difluoromethyl)-1H-pyrazole” is associated with certain hazards. It has been classified as Acute Tox. 3 Oral - Eye Irrit. 2 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

4-bromo-1-(difluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrF2N2/c5-3-1-8-9(2-3)4(6)7/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFOWGPIDPASFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652891
Record name 4-Bromo-1-(difluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-(difluoromethyl)-1H-pyrazole

CAS RN

956477-67-1
Record name 4-Bromo-1-(difluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1-(difluoromethyl)-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-1-(difluoromethyl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-Bromo-1-(difluoromethyl)-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
4-Bromo-1-(difluoromethyl)-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
4-Bromo-1-(difluoromethyl)-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
4-Bromo-1-(difluoromethyl)-1H-pyrazole
Reactant of Route 6
4-Bromo-1-(difluoromethyl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.